molecular formula C16H18N4 B5197927 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine

Cat. No.: B5197927
M. Wt: 266.34 g/mol
InChI Key: ACBKXZKBERNXTO-UHFFFAOYSA-N
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Description

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine is a complex organic compound that features both isoquinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative.

    Hydrazine Formation: The final step involves the reaction of the intermediate with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as monoamine oxidase or receptors like nicotinic acetylcholine receptors.

    Pathways Involved: It can modulate neurotransmitter pathways, influencing the levels of dopamine and serotonin in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-dimethyl-4H-isoquinolin-1-yl)-3,3-dimethyl-4H-isoquinoline
  • 2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide

Uniqueness

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine is unique due to its dual isoquinoline and pyridine structure, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-pyridin-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2)11-12-7-3-4-8-13(12)15(18-16)20-19-14-9-5-6-10-17-14/h3-10H,11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBKXZKBERNXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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